Methyl perfluorohexadecanoate

Description

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H3F31O2/c1-50-2(49)3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)48/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIAPZSCAKSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H3F31O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374976 | |

| Record name | Methyl perfluorohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165457-57-8 | |

| Record name | Methyl perfluorohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165457-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Perfluorohexadecanoate: Synthesis, Purification, and Spectroscopic Characterization

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the synthesis and characterization of methyl perfluorohexadecanoate (C₁₇H₃F₃₁O₂). Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the underlying principles and rationale for key methodological choices. We will explore a robust synthesis pathway, detail purification strategies, and outline a multi-technique analytical workflow for comprehensive structural verification and purity assessment.

Introduction and Strategic Importance

This compound is a fully fluorinated long-chain fatty acid methyl ester. Per- and polyfluoroalkyl substances (PFAS) are a broad class of compounds recognized for their exceptional chemical stability, hydrophobicity, and oleophobicity.[1] These properties, derived from the high bond energy of the C-F bond, make them valuable in a wide range of applications, from advanced materials to specialized lubricants and surfactants.[1] The methyl ester functional group provides a reactive handle for further chemical modification, making this compound a potentially valuable building block in the synthesis of more complex fluorinated molecules for pharmaceutical and materials science applications.

This guide focuses on the laboratory-scale synthesis via the esterification of its parent carboxylic acid, perfluorohexadecanoic acid, and its subsequent characterization.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Perfluorohexadecanoic Acid |

| CAS Number | 165457-57-8[2] | 67905-19-5[3] |

| Molecular Formula | C₁₇H₃F₃₁O₂[2] | C₁₆HF₃₁O₂[3] |

| Molecular Weight | 828.16 g/mol [2] | 814.13 g/mol [3] |

| Structure | CF₃(CF₂)₁₄COOCH₃ | CF₃(CF₂)₁₄COOH |

Synthesis of this compound

The most direct and well-established method for preparing this compound is the Fischer-Speier esterification of perfluorohexadecanoic acid with methanol. This acid-catalyzed reaction is an equilibrium process, and strategic choices must be made to drive the reaction toward the product.[4][5]

The Fischer Esterification: Mechanism and Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol.[4] A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.

The key to a high-yield Fischer esterification is to shift the equilibrium to the right. This is typically achieved by:

-

Using an excess of one reactant: In this case, methanol is used in large excess as it can also serve as the reaction solvent.

-

Removing water as it is formed: While effective, this can be complex to implement on a laboratory scale for this specific reaction.

The use of a strong acid catalyst is crucial. The electron-withdrawing nature of the perfluoroalkyl chain significantly reduces the nucleophilicity of the carbonyl oxygen, making it harder to protonate than in non-fluorinated analogs. Therefore, a potent acid like concentrated sulfuric acid is required to effectively catalyze the reaction.

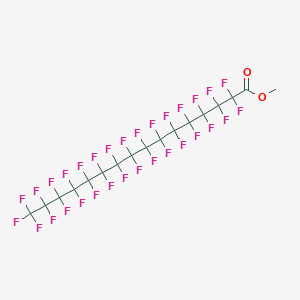

Caption: Fischer esterification workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis

Materials:

-

Perfluorohexadecanoic acid (C₁₆HF₃₁O₂)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of perfluorohexadecanoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Let the reaction proceed for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be determined.

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

-

The fluorinated ester, being dense and hydrophobic, will likely separate as a distinct lower layer. If an emulsion forms, add a small amount of brine to help break it.

-

Drain the lower organic layer. Extract the aqueous layer with an appropriate solvent like diethyl ether or ethyl acetate (2 x 50 mL) to recover any dissolved product. Note: The product itself may be poorly soluble in common organic solvents; this step is primarily to ensure complete recovery.

-

Combine all organic phases.

-

-

Neutralization: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Characterization and Structural Elucidation

A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized product. The workflow involves NMR, IR, and Mass Spectrometry.

Caption: Logical workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The spectrum is expected to be simple, showing a singlet corresponding to the three protons of the methyl ester (-OCH₃) group. This peak would likely appear around 3.9 ppm. The absence of other proton signals confirms the perfluorinated nature of the long chain.

-

¹³C NMR: The ¹³C spectrum will be more complex due to the fluorinated chain. Key expected signals include the methyl carbon (~52 ppm), the carbonyl carbon (~160-170 ppm), and a series of signals for the CF₂ and CF₃ groups, which will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is crucial for confirming the structure of the perfluoroalkyl chain. The spectrum should show distinct resonances for the terminal -CF₃ group (~ -81 ppm), the -CF₂- group adjacent to the carbonyl, and the other -CF₂- groups along the chain (~ -120 to -126 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7] The spectrum provides a molecular fingerprint that confirms the conversion of the carboxylic acid to an ester.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~1750-1735 | C=O stretch (ester) | Strong, sharp peak. This is a definitive band for the ester functional group.[7] |

| ~1300-1100 | C-F stretches | A series of very strong, complex bands characteristic of perfluoroalkyl chains.[8] |

| ~1250-1000 | C-O stretch (ester) | Strong peak, often within the C-F region. |

| ~3000-2850 | C-H stretch (methyl) | Weak peaks corresponding to the methyl group. |

The disappearance of the broad O-H stretch from the starting carboxylic acid (typically ~3300-2500 cm⁻¹) is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole or Orbitrap) are suitable.[9]

-

Molecular Ion: The expected molecular weight is 828.16 g/mol .[2] In positive ion mode, one would look for the protonated molecule [M+H]⁺ at m/z 829.17 or adducts with sodium [M+Na]⁺ at m/z 851.15.

-

Fragmentation: The molecule is expected to fragment in predictable ways, such as the loss of the methoxy group (-OCH₃) or cleavage at various points along the perfluoroalkyl chain, leading to a characteristic series of fragment ions separated by 50 Da (the mass of a CF₂ unit). LC-MS data for the parent acid shows characteristic fragments that can be used as a reference.[3]

Conclusion

This guide outlines a reliable and straightforward protocol for the synthesis of this compound via Fischer esterification. The causality behind the choice of reagents and conditions—namely, the use of excess methanol and a strong acid catalyst to overcome the electron-withdrawing effects of the fluoroalkyl chain and drive the reaction equilibrium—has been explained. The subsequent characterization workflow, employing a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS, provides a self-validating system to rigorously confirm the structure and purity of the final product. This foundational knowledge is critical for any researcher aiming to utilize this versatile fluorinated building block in further synthetic applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67824, Methyl perfluorooctanoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 106027, Perfluorohexadecanoic acid. [Link]

-

ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. [Link]

-

National Center for Biotechnology Information. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

MACHEREY-NAGEL. Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]

-

Khan Academy. Preparation of esters via Fischer esterification. [Link]

-

National Center for Biotechnology Information. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC. [Link]

-

It's Dr. Dan. How to Make Esters through Esterification | Examples Explained![Link]

-

SpectraBase. Perfluorohexanoic acid, methyl ester - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Perfluorohexadecanoic acid | C15F31COOH | CID 106027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mn-net.com [mn-net.com]

"Methyl perfluorohexadecanoate" CAS number 165457-57-8 properties

An In-depth Technical Guide to Methyl Perfluorohexadecanoate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 165457-57-8), a member of the long-chain per- and polyfluoroalkyl substances (PFAS) family. Given the limited specific literature on this molecule, this document integrates available data with established principles from the broader class of long-chain PFAS to offer field-proven insights into its properties, synthesis, analysis, and potential biological relevance.

Core Molecular Profile and Physicochemical Properties

This compound is the methyl ester of perfluorohexadecanoic acid. Its structure is characterized by a 16-carbon fully fluorinated (perfluoro) alkyl chain attached to a methyl ester group. This high degree of fluorination imparts exceptional chemical and thermal stability, along with both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.[1][2] These characteristics are hallmarks of the PFAS class and are fundamental to their industrial applications and environmental behavior.[1][3]

The strong carbon-fluorine bonds, among the strongest in organic chemistry, make the perfluoroalkyl chain extremely resistant to degradation by metabolic, hydrolytic, photolytic, or chemical processes.[4][5] This stability is a double-edged sword, providing high performance in applications but also leading to extreme environmental persistence.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 165457-57-8 | [6][7] |

| Molecular Formula | C₁₇H₃F₃₁O₂ | [6][7] |

| Molecular Weight | 828.16 g/mol | [6][7] |

| Boiling Point | 167°C at 50 torr | Matrix Scientific |

| Predicted Boiling Point | 287.2 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.717 ± 0.06 g/cm³ | ChemicalBook |

| Physical State | Liquid (predicted) | --- |

| Solubility | Insoluble in water (inferred) | [8] |

Note: Some properties are predicted values from chemical databases due to a lack of extensive experimental data for this specific compound.

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, perfluorohexadecanoic acid. While multiple esterification methods exist, a classic and robust approach is the Fischer-Speier esterification, which utilizes an acid catalyst in the presence of excess methanol.[9]

Protocol: Acid-Catalyzed Esterification of Perfluorohexadecanoic Acid

This protocol describes a standard laboratory procedure for synthesizing this compound. The rationale behind using a Dean-Stark apparatus is to drive the reaction equilibrium toward the product side by continuously removing water, a byproduct of the esterification.

Materials:

-

Perfluorohexadecanoic acid

-

Anhydrous Methanol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene (as a solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and workup

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve perfluorohexadecanoic acid in a mixture of excess anhydrous methanol and toluene.

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid or p-TsOH to the solution.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.[10]

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Solvent Removal: Remove the toluene and excess methanol under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to achieve high purity.

Caption: Synthesis workflow for this compound.

Analytical Characterization Workflow

The robust nature of PFAS requires sensitive and specific analytical methods for their detection and quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing non-volatile PFAS like this compound.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile or derivatized PFAS.[11][13]

Protocol: Quantification by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of this compound in a research sample (e.g., a biological matrix extract). The use of isotopically labeled internal standards is critical for accurate quantification, as it corrects for matrix effects and variations in instrument response.[11]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To isolate the analyte from the sample matrix and concentrate it.

-

Procedure:

-

Condition a Weak Anion Exchange (WAX) SPE cartridge. WAX cartridges are effective for retaining anionic PFAS and their neutral precursors.[12]

-

Spike the sample with an isotopically labeled internal standard (e.g., ¹³C-labeled this compound).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

-

Elute the analyte using an appropriate solvent (e.g., methanol or a basic methanolic solution).

-

Evaporate the eluate to near dryness and reconstitute in a known volume of injection solvent (e.g., 90:10 methanol:water).

-

2. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A gradient of water (with a modifier like ammonium acetate) and methanol is used to separate the analyte from other components.

-

Rationale: The C18 stationary phase retains the long, hydrophobic perfluoroalkyl chain, allowing for chromatographic separation based on chain length and polarity.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is typically used for PFAS, though positive mode may be applicable for the ester.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated after fragmentation in the collision cell. This two-stage filtering provides high specificity and sensitivity.

-

Caption: Quantitative analysis workflow using LC-MS/MS.

Applications in Research and Development

While specific applications for this compound are not widely documented, its properties suggest potential utility in several areas common to long-chain PFAS:

-

Analytical Standard: It can serve as a certified reference material for the calibration of analytical instruments and the validation of methods designed to detect long-chain PFAS in environmental and biological samples.[8][15]

-

Material Science: As a fluorinated ester, it could be explored as a precursor or additive in the synthesis of fluoropolymers, surfactants, and coatings that require high thermal stability and low surface energy.[1] The unique properties of PFAS are valuable in creating surfaces that repel both water and oils.[3]

-

Probing Biological Interactions: In a research context, it can be used as a tool compound to study the toxicokinetics and biological effects of long-chain PFAS esters. This includes investigating metabolic pathways (e.g., hydrolysis to the parent carboxylic acid) and interactions with cellular targets.

Toxicological and Biological Insights for Drug Development

The toxicological properties of this compound have not been specifically investigated. [Indofine Chemical Company, Inc.] However, as a long-chain PFAS, it falls into a class of compounds known for their persistence, bioaccumulation, and potential health effects.[16][17] For drug development professionals, understanding these general properties is crucial for safety assessment and contextualizing any research involving this compound.

-

Bioaccumulation and Persistence: Long-chain PFAS, particularly the carboxylic acids, have very long biological half-lives in humans, accumulating in the blood, liver, and kidneys.[17][18] This is partly due to their strong binding to serum proteins like human serum albumin (HSA) and active reabsorption in the kidneys.[17][19] While the ester form may have different kinetics, it is plausible it could be hydrolyzed in vivo to the highly persistent perfluorohexadecanoic acid.

-

Mechanism of Action: The parent acids of long-chain PFAS are known to interact with nuclear receptors, including peroxisome proliferator-activated receptor-alpha (PPARα).[18][20] Activation of PPARα can disrupt lipid and bile acid metabolism, which is a key event in the liver toxicity observed in animal studies.[16][20]

-

Potential Health Effects: Epidemiological studies have linked exposure to long-chain PFAS like PFOA and PFOS to various health issues, including liver damage, immune system impairment, endocrine disruption, and kidney disease.[16][17][21] The toxicity of perfluoroalkyl carboxylic acids often increases with the length of the carbon chain.[19][22]

Given these factors, any research involving this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation, ingestion, and skin contact, as indicated by its GHS hazard classifications (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation). [ChemicalBook]

References

-

Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental Toxicology and Chemistry, 40(3), 606-630. Available at: [Link]

-

Inoue, K. (2023). Per- and polyfluoroalkyl substances: toxicokinetics, exposure and health risks. Journal of Health Science, 69(3), 125-136. Available at: [Link]

-

MSU Chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Available at: [Link]

-

Zeilstra-Ryalls, J. (2020). TOXICITY STUDIES OF PER-AND POLYFLUOROALKYL SUBSTANCES (PFAS). ResearchGate. Available at: [Link]

-

Qiu, T. (2023). Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv. Available at: [Link]

-

PerkinElmer, Inc. (n.d.). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. SlideShare. Available at: [Link]

-

Ateia, M., et al. (2023). Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape. MDPI. Available at: [Link]

-

Al-Jukil, A. A., et al. (2023). Real-Time Identification and Quantification of Per- and Polyfluoroalkyl Substances Using High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry with Positive Reagent Ions. ACS Publications. Available at: [Link]

-

Namieśnik, J., & Zabiegała, B. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry, 94, 71-84. Available at: [Link]

-

Birru, R. L., et al. (2021). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Frontiers in Toxicology, 3, 732145. Available at: [Link]

-

Azimi, G. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Available at: [Link]

-

Rehman, Z., et al. (2024). Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. MDPI. Available at: [Link]

-

Welch, K. (2024). A Review of the Latest Separation Science Research in PFAS Analysis. LCGC International. Available at: [Link]

-

Zhang, W., et al. (2020). Investigation of the Interaction Mechanism of Perfluoroalkyl Carboxylic Acids with Human Serum Albumin by Spectroscopic Methods. International Journal of Molecular Sciences, 21(4), 1368. Available at: [Link]

-

Meegoda, J. N., et al. (2020). A Review of the Applications, Environmental Release, and Remediation Technologies of Per- and Polyfluoroalkyl Substances. International Journal of Environmental Research and Public Health, 17(21), 8117. Available at: [Link]

-

Li, N., et al. (2022). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Drug Metabolism and Disposition, 50(5), 582-593. Available at: [Link]

-

Oliaei, F., et al. (2022). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. MDPI. Available at: [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. Available at: [Link]

-

Smeltz, M. G., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Environmental Health Perspectives, 130(6), 067001. Available at: [Link]

-

U.S. Environmental Protection Agency. (2023). Research on Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). RSC Publishing. Available at: [Link]

-

Ding, G., & Peijnenburg, W. J. G. M. (2013). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. Critical Reviews in Environmental Science and Technology, 43(6), 598-678. Available at: [Link]

-

Wikipedia. (n.d.). Perfluorooctanoic acid. Available at: [Link]

-

Paquin, J. F., et al. (2018). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. The Journal of Organic Chemistry, 83(15), 8415-8422. Available at: [Link]

- Google Patents. (2016). CN105646177A - Method for preparing perfluoropolyether carboxylic acid.

-

Interstate Technology & Regulatory Council. (2020). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]

-

McHale, C. (2023). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. Available at: [Link]

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Available at: [Link]

-

Stockholm Convention. (2021). POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds. Available at: [Link]

-

Riess, J. G., et al. (1992). Synthesis of perfluoroalkylated xylitol ethers and esters: new surfactants for biomedical uses. Journal of Medicinal Chemistry, 35(21), 3943-3949. Available at: [Link]

-

U.S. Environmental Protection Agency. (2009). Long-Chain Perfluorinated Chemicals (PFCs) Action Plan. Available at: [Link]

-

GOV.UK. (2022). Long-chain perfluorocarboxylic acids (PFCAs), their salts and related compounds. Available at: [Link]

-

ResearchGate. (2016). Synthesis of novel perfluoroalkyl ether derivatives. Available at: [Link]

-

PubChem. (n.d.). Methyl perfluorooctanoate. Available at: [Link]

-

ResearchGate. (2019). Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

-

Kadaba, P. K. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications, 37(12), 1989-1994. Available at: [Link]

-

Radin, N. S. (1964). Preparation of methyl esters. Journal of Lipid Research, 5(1), 136-138. Available at: [Link]

Sources

- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00291G [pubs.rsc.org]

- 4. pops.int [pops.int]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. exfluor.com [exfluor.com]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. halocolumns.com [halocolumns.com]

- 15. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Per- and polyfluoroalkyl substances: toxicokinetics, exposure and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of the Interaction Mechanism of Perfluoroalkyl Carboxylic Acids with Human Serum Albumin by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

An In-depth Technical Guide to Methyl Perfluorohexadecanoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Long-Chain Perfluorinated Esters

Methyl perfluorohexadecanoate stands as a compound of significant interest within the expansive class of per- and polyfluoroalkyl substances (PFAS). Its fully fluorinated carbon backbone imparts a unique combination of chemical stability, hydrophobicity, and lipophobicity, making it a valuable tool in specialized research applications. However, the very properties that make it useful also necessitate a thorough understanding of its behavior, handling, and synthesis. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its potential applications and safe handling protocols, grounded in established scientific principles. While specific experimental data for this long-chain ester are not abundant in publicly accessible literature, this document synthesizes available information and draws logical parallels from closely related and better-studied perfluorinated compounds to provide a robust framework for its scientific exploration.

Core Molecular and Physicochemical Profile

This compound is the methyl ester of perfluorohexadecanoic acid. Its structure is characterized by a 16-carbon perfluorinated chain attached to a methyl ester group.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃F₃₁O₂ | [1][2] |

| Molecular Weight | 828.16 g/mol | [1][2] |

| CAS Number | 165457-57-8 | [1][2] |

Physicochemical Properties: An Extrapolative Approach

Experimental data on the physicochemical properties of this compound are scarce. However, we can infer its likely characteristics by examining its parent acid, perfluorohexadecanoic acid, and shorter-chain perfluorinated methyl esters. The high degree of fluorination is expected to result in high density, low surface tension, and poor solubility in both aqueous and hydrocarbon-based solvents.

| Property | Perfluorohexadecanoic Acid (Parent Acid) | Methyl Perfluorooctanoate (Shorter-chain Ester) | Expected for this compound |

| Molecular Formula | C₁₆HF₃₁O₂ | C₉H₃F₁₅O₂ | C₁₇H₃F₃₁O₂ |

| Molecular Weight | 814.13 g/mol [3] | 428.09 g/mol [4] | 828.16 g/mol [1][2] |

| Physical State | Solid | Liquid[5] | Likely a waxy solid at room temperature |

| Boiling Point | Not readily available | 159-160 °C[5] | Significantly higher than shorter chains |

| Density | Not readily available | 1.786 g/mL at 25 °C[5] | Expected to be high (>1.8 g/mL) |

| Solubility | Insoluble in water | Insoluble in water | Expected to be insoluble in water |

Synthesis of this compound: A Generalized Protocol

Reaction Scheme

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Perfluorohexadecanoic acid | C15F31COOH | CID 106027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.nl [fishersci.nl]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. Khan Academy [khanacademy.org]

"Methyl perfluorohexadecanoate" mass spectrum analysis

An In-Depth Technical Guide to the Mass Spectrum Analysis of Methyl Perfluorohexadecanoate

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a class of persistent environmental contaminants of significant concern. Their analysis is critical for environmental monitoring, toxicology, and regulatory compliance. This compound (C₁₇H₃F₃₁O₂), the methyl ester of perfluorohexadecanoic acid (PFHxDA), is a derivative frequently prepared to enhance analytical tractability, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, intended for researchers and analytical scientists. We delve into the rationale behind derivatization, compare suitable ionization techniques, and elucidate the characteristic fragmentation patterns essential for accurate identification and structural confirmation. This document synthesizes established principles of fluorocarbon mass spectrometry with practical, field-proven protocols, offering a self-validating framework for the analysis of this and related long-chain perfluorinated compounds.

Introduction

The Analyte: this compound

This compound is the esterified form of perfluorohexadecanoic acid. With a molecular formula of C₁₇H₃F₃₁O₂ and a molecular weight of 828.16 g/mol , its structure is dominated by a long, saturated perfluoroalkyl chain (C₁₅F₃₁), which imparts extreme chemical stability and hydrophobicity[1]. The methyl ester group (-COOCH₃) provides a reactive site that influences its mass spectrometric fragmentation and, crucially, makes the molecule amenable to analysis by GC-MS.

The Analytical Imperative for PFAS

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering PFAS compounds resistant to degradation. This persistence, combined with their bioaccumulative potential and links to adverse health effects, necessitates sensitive and specific analytical methods for their detection in complex matrices[2][3].

The Role of Derivatization for GC-MS Analysis

Perfluorocarboxylic acids (PFCAs) like perfluorohexadecanoic acid are non-volatile and exist as anions at neutral pH, making them unsuitable for direct GC-MS analysis[4]. Derivatization to their corresponding methyl esters is a common and essential sample preparation step. This process, often accomplished using reagents like diazomethane or by esterification with methanol under acidic catalysis, replaces the acidic proton with a methyl group[4][5][6]. The resulting methyl ester is significantly more volatile and thermally stable, allowing it to traverse the gas chromatograph for separation and subsequent mass analysis[4].

Analytical Methodologies & Workflow

The robust analysis of this compound hinges on a well-defined workflow, from sample preparation to data interpretation. The choice of ionization technique is paramount, as it directly governs the type and extent of fragmentation observed.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected Ions

The following table summarizes the key ions expected in the mass spectrum of this compound, providing a quick reference for data interpretation.

| m/z | Proposed Ion Structure | Ion Type | Expected Abundance (EI) | Notes |

| 828 | [C₁₅F₃₁COOCH₃]⁺• | Molecular Ion (M⁺•) | Very Low / Absent | Confirmation typically requires Chemical Ionization (CI). |

| 797 | [C₁₅F₃₁CO]⁺ | Acylium Ion | Medium | Result of losing the methoxy radical (•OCH₃). |

| 781 | [C₁₅F₃₁]⁺ | Perfluoroalkyl Cation | Low to Medium | Result of alpha-cleavage. |

| ... | ... | ... | ... | ... |

| 219 | [C₄F₉]⁺ | Perfluoroalkyl Fragment | High | Part of the characteristic CₙF₂ₙ₊₁⁺ series. |

| 169 | [C₃F₇]⁺ | Perfluoroalkyl Fragment | High | Part of the characteristic CₙF₂ₙ₊₁⁺ series. |

| 119 | [C₂F₅]⁺ | Perfluoroalkyl Fragment | Very High | Part of the characteristic CₙF₂ₙ₊₁⁺ series. |

| 69 | [CF₃]⁺ | Perfluoroalkyl Fragment | Very High (Base Peak) | The most stable small perfluorinated fragment, often the most abundant. |

| 59 | [COOCH₃]⁺ | Ester Fragment | Medium | Result of alpha-cleavage. |

Experimental Protocols

The following protocols provide a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: Derivatization to Methyl Ester

This protocol is adapted from established methods for the esterification of PFCAs.[4]

-

Sample Preparation: Concentrate an appropriate volume of the sample extract containing perfluorohexadecanoic acid to approximately 1 mL in a suitable solvent like methanol.

-

Acidification: Add concentrated sulfuric acid to the methanolic solution to a final concentration of 5% (v/v). This acts as a catalyst.

-

Reaction: Seal the vial and shake the mixture at room temperature overnight on an orbital shaker to ensure complete reaction.

-

Neutralization & Extraction: After reaction, carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the resulting this compound into an organic solvent such as hexane or methyl tert-butyl ether (MTBE).

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.

Protocol 2: GC-MS Analysis (EI)

This protocol outlines typical parameters for a standard GC-MS system.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

-

GC Column: A mid-polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: 1 µL splitless injection at an inlet temperature of 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 900.

-

Data Acquisition: Full scan mode for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative methods, monitoring key ions like m/z 69, 119, 169, and 797.[7]

-

Conclusion

The mass spectrometric analysis of this compound is a robust method for the identification and quantification of its parent acid, PFHxDA. A thorough understanding of the ionization process and subsequent fragmentation pathways is essential for accurate data interpretation. Under Electron Ionization, the absence of a molecular ion is expected, but the spectrum is rich with structural information, dominated by the characteristic CₙF₂ₙ₊₁⁺ ion series and fragments resulting from cleavage near the ester group. The use of Chemical Ionization as a complementary technique is highly recommended to confirm the molecular weight. The protocols and fragmentation guide presented here provide a comprehensive framework for scientists and researchers, ensuring high-confidence analysis of this and other long-chain perfluorinated compounds.

References

- ProQuest. (n.d.). Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma.

- Harrison, A. G., & Lin, M. S. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry.

- Canadian Science Publishing. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes.

- ResearchGate. (n.d.). Fragmentation patterns, retention times, and method validation parameters for PFCs implicated in 8-2 fTOH metabolism.

- ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.

- ACS Publications. (n.d.). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.

- ResearchGate. (n.d.). Proposed fragmentation pathway of PFOA. Download Scientific Diagram.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards.

- National Institutes of Health. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS.

- National Center for Biotechnology Information. (n.d.). Perfluorohexadecanoic acid. PubChem.

- ACS Publications. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. DOI.

- Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.

- National Institutes of Health. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.

- National Institutes of Health. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. PMC.

- Semantic Scholar. (1952). MASS SPECTRA OF FLUOROCARBONS.

- ResearchGate. (n.d.). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Request PDF.

- National Institutes of Health. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow.

- National Institutes of Health. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC.

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

- ResearchGate. (n.d.). GCeNCIeMS detection parameters for methyl esters of PFCAs, including....

- Santa Cruz Biotechnology. (n.d.). This compound.

- Proceedings of Student Research and Creative Inquiry Day. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry.

- PubMed Central. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation.

- LCGC International. (2025). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water.

- Spectroscopy Online. (2010). Derivatization in Mass Spectrometry.

- NIST Mass Spectrometry Data Center. (n.d.). Expanding a High-Quality Pesticide Reference Electron Ionization (EI) Mass Spectral Library.

- PubMed. (2007). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography.

- The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.

- NIST. (n.d.). Hexadecanoic acid, 15-methyl-, methyl ester. NIST Chemistry WebBook.

- Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.

- ResearchGate. (2007). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Request PDF.

- Shimadzu. (n.d.). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633.

- FooDB. (2010). Showing Compound Methyl hexadecanoate (FDB003050).

- ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds.

- NIST. (n.d.). Hexadecanoic acid, 14-methyl-, methyl ester. NIST Chemistry WebBook.

Sources

- 1. scbt.com [scbt.com]

- 2. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 4. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"Methyl perfluorohexadecanoate" fragmentation pattern in mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Perfluorohexadecanoate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₁₇H₃F₃₁O₂). As a member of the per- and polyfluoroalkyl substances (PFAS) class, understanding its mass spectrometric behavior is crucial for accurate identification and quantification in complex matrices. This document, intended for researchers and analytical scientists, elucidates the primary fragmentation pathways, identifies key diagnostic ions, and offers a foundational experimental protocol for acquiring high-quality mass spectra. We will explore the characteristic cleavages of the methyl ester functional group and the systematic fragmentation of the extensive perfluoroalkyl chain, providing a logical framework for interpreting the resulting mass spectrum.

Introduction

Overview of this compound

This compound is a fully fluorinated long-chain fatty acid methyl ester. Its chemical structure consists of a 15-carbon perfluorinated alkyl chain (C₁₅F₃₁) linked to a methyl ester group (-COOCH₃).

The high degree of fluorination imparts significant chemical stability, thermal resistance, and hydrophobic/lipophobic properties. While the parent perfluorinated carboxylic acids (PFCAs) are more commonly studied for their environmental persistence, the methyl ester derivatives are frequently used as analytical standards or may be encountered as derivatization products for gas chromatography-mass spectrometry (GC-MS) analysis.[2]

The Role of Mass Spectrometry in PFAS Analysis

Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC or LC, is the definitive analytical tool for the identification and quantification of PFAS. Electron ionization (EI) is a hard ionization technique that provides reproducible, structure-specific fragmentation patterns, creating a molecular "fingerprint" that can be used for library matching and structural confirmation.[3] Understanding these fragmentation patterns is not merely an academic exercise; it is fundamental to developing robust analytical methods and confidently identifying unknown PFAS in environmental and biological samples.

Core Principles of Electron Ionization (EI) Fragmentation

Formation of the Molecular Ion

In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This interaction has sufficient energy to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[4]

C₁₅F₃₁COOCH₃ + e⁻ → [C₁₅F₃₁COOCH₃]⁺• + 2e⁻

The peak corresponding to this ion in the mass spectrum, the molecular ion peak, indicates the molecular weight of the analyte. For large molecules like this compound, this peak may be of low intensity or absent altogether due to the high instability of the initial ion, which rapidly undergoes fragmentation.[5]

The Fragmentation Principle

The energetic molecular ion often dissipates its excess energy by breaking covalent bonds. This fragmentation is not random; it preferentially occurs at the weakest bonds or through pathways that lead to the formation of stable positive ions.[4] The resulting charged fragments are separated by the mass analyzer, while the neutral radical fragments are removed by the vacuum system. The key to interpreting a mass spectrum lies in logically reconstructing these fragmentation events.

The Fragmentation Pathway of this compound

The fragmentation of this compound is dominated by two key structural features: the methyl ester group and the long perfluoroalkyl chain.

Initial Fragmentation Events at the Ester Group

The ester functionality provides predictable and highly characteristic cleavage points.

-

Loss of the Methoxy Radical (•OCH₃): This is one of the most common and diagnostically significant fragmentation pathways for methyl esters.[6] The cleavage of the C-O single bond results in the loss of a neutral methoxy radical (mass 31 Da) and the formation of a highly stable perfluoroacylium ion at m/z 797 . This ion is stabilized by resonance and is often a prominent, if not the base, peak in the high-mass region of the spectrum.

[C₁₅F₃₁COOCH₃]⁺• → [C₁₅F₃₁CO]⁺ + •OCH₃ (m/z 828) → (m/z 797)

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. This pathway leads to the formation of the [COOCH₃]⁺ ion at m/z 59 and a perfluoropentadecyl radical (•C₁₅F₃₁). While the m/z 59 ion is characteristic of methyl esters, it is a low-mass fragment and may be less specific.

[C₁₅F₃₁COOCH₃]⁺• → •C₁₅F₃₁ + [COOCH₃]⁺ (m/z 828) → (m/z 59)

Characteristic Fragmentation of the Perfluoroalkyl Chain

The perfluoroacylium ion ([C₁₅F₃₁CO]⁺) and other high-mass fragments containing the fluorinated chain undergo further, systematic fragmentation. This process involves the sequential cleavage of C-C bonds along the chain, leading to a characteristic pattern of ions.

-

Formation of CₙF₂ₙ₊₁⁺ Ions: The most prominent features in the lower mass range of the spectrum are ions corresponding to the general formula CₙF₂ₙ₊₁⁺. These are hallmarks of perfluorinated compounds. Key diagnostic ions include:

-

m/z 69: [CF₃]⁺

-

m/z 119: [C₂F₅]⁺

-

m/z 169: [C₃F₇]⁺

-

m/z 219: [C₄F₉]⁺

-

...and so on, with peaks separated by 50 Da (CF₂).

-

-

Sequential Loss of CF₂: The perfluoroacylium ion at m/z 797 can lose neutral difluorocarbene units (CF₂, mass 50 Da), creating a cascade of lower-mass acylium ions. For example:

[C₁₅F₃₁CO]⁺ → [C₁₄F₂₉CO]⁺ + CF₂ (m/z 797) → (m/z 747)

This sequential loss creates a recognizable pattern of peaks separated by 50 mass units in the high-mass region of the spectrum. While the fragmentation of perfluoroalkyl anions in negative-ion ESI-MS is known to involve complex fluorine shifts to form more stable carbanions before fragmentation, similar rearrangements likely influence the stability and relative abundance of the radical cations formed under EI conditions, dictating the favored fragmentation pathways.[7][8][9]

Visualization of the Core Fragmentation Pathway

Caption: Primary EI fragmentation pathways for this compound.

Data Interpretation: The Mass Spectrum

Summary of Key Diagnostic Fragment Ions

The table below summarizes the expected key ions in the EI mass spectrum of this compound. The relative intensity of these peaks can vary with instrument conditions, but their presence and m/z values are primary identifiers.

| m/z | Proposed Ion Structure | Fragmentation Event | Diagnostic Value |

| 828 | [C₁₅F₃₁COOCH₃]⁺• | Molecular Ion (M⁺•) | High (Confirms MW, but may be weak/absent) |

| 797 | [C₁₅F₃₁CO]⁺ | Loss of •OCH₃ from M⁺• | Very High (Confirms methyl ester & chain) |

| ... | [CₙF₂ₙ₋₁CO]⁺ | Sequential loss of CF₂ | Moderate (Shows chain fragmentation) |

| 169 | [C₃F₇]⁺ | Chain fragmentation | Very High (Hallmark of perfluoroalkyls) |

| 119 | [C₂F₅]⁺ | Chain fragmentation | Very High (Hallmark of perfluoroalkyls) |

| 69 | [CF₃]⁺ | Chain fragmentation | Very High (Base peak is common) |

| 59 | [COOCH₃]⁺ | Alpha-cleavage | Moderate (Confirms methyl ester) |

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

This section outlines a standard operating procedure for the analysis of this compound using a typical GC-MS system.

Sample Preparation

-

Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., isooctane, ethyl acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions from the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Solvent Selection: The choice of solvent is critical. It must be high purity (GC or pesticide grade) and not co-elute with the analyte.

GC-MS Instrumentation and Parameters

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent 7890/5977 or equivalent).[10]

-

Injection:

-

Injector Type: Split/Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

-

-

Gas Chromatography:

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min.[11]

-

Column: A low-to-mid polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 10 minutes. (This program should be optimized based on the specific instrument and desired separation)

-

-

Mass Spectrometer Settings

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan

-

Mass Range: m/z 40 - 900

-

Solvent Delay: 3-4 minutes (to protect the filament from the solvent front).

Experimental Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is highly structured and rich with diagnostic information. The fragmentation is logically driven by the chemical properties of the methyl ester group and the perfluoroalkyl chain. Key identifiers include the high-mass perfluoroacylium ion ([M-31]⁺ at m/z 797) and the characteristic low-mass ion series for perfluorinated compounds (m/z 69, 119, 169, etc.). By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound, differentiate it from related structures, and build robust quantitative methods for its analysis. This guide provides the theoretical foundation and a practical experimental starting point for professionals working in the challenging field of PFAS analysis.

References

- Arsenault, G. et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary fragmentation.

- Arsenault, G. et al. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories.

- Zheng, Y. et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ResearchGate.

- Arsenault, G. et al. ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Dioxin 20XX International Symposium.

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814.

- Liu, Z. et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Institutes of Health (NIH).

- Dutt, M. et al. (2024). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. ResearchGate.

- Zaitsev, V. Y. et al. (2016). Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes. National Institutes of Health (NIH).

- Exploring the detection capability of PFAS using high-resolution mass spectrometry. (n.d.).

- Zheng, Y. et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PubMed.

- Urbaniak, A. et al. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.

- Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Mass Spectrometry. (n.d.). Michigan State University Chemistry.

- Dutt, M. et al. (2024). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. IRIS.

- Dutt, M. et al. (2024). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Semantic Scholar.

- Zheng, Y. et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Institutes of Health (NIH).

- New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. (2025). LCGC International.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Marimuthu, M. et al. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal.

- This compound. (n.d.). Santa Cruz Biotechnology.

- JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023).

- Sangeetha, J. & Vijayalakshmi, K. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. scbt.com [scbt.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. dioxin20xx.org [dioxin20xx.org]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

Physical and chemical properties of "Methyl perfluorohexadecanoate"

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Perfluorinated Compounds

Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic compounds characterized by the complete or partial replacement of hydrogen atoms with fluorine atoms on a carbon chain. This extensive fluorination imparts unique and desirable physicochemical properties, including exceptional thermal and chemical stability, hydrophobicity, and oleophobicity.[1] These characteristics have led to their widespread use in a multitude of industrial and consumer applications, from non-stick coatings and fire-fighting foams to specialized lubricants and surfactants.[1][2]

Methyl perfluorohexadecanoate, the subject of this guide, belongs to the perfluoroalkyl ester subclass of PFAS. As research into the environmental fate, toxicological profiles, and potential applications of PFAS continues to expand, a thorough understanding of the specific properties of individual compounds like this compound becomes paramount for the scientific community. This document aims to provide a comprehensive technical overview of its physical and chemical properties, grounded in established scientific principles and supported by available data.

Molecular Identity and Structure

This compound is the methyl ester of perfluorohexadecanoic acid. Its structure consists of a fifteen-carbon perfluorinated chain attached to a carboxyl group, which is esterified with a methyl group.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl hentriacontafluorohexadecanoate, Methyl hentriacontafluoropalmitate | [3] |

| CAS Number | 165457-57-8 | [3][4] |

| Molecular Formula | C₁₇H₃F₃₁O₂ | [4] |

| Molecular Weight | 828.16 g/mol | [4] |

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Estimated/Inferred Value | Rationale and Supporting Evidence |

| Appearance | White, waxy solid | Long-chain alkanes and their derivatives are typically solids at room temperature. The high molecular weight of this compound suggests a solid state. |

| Melting Point | Expected to be relatively high for a perfluorinated ester | The melting points of perfluorinated compounds generally increase with chain length.[5] |

| Boiling Point | Expected to be significantly high | Boiling points of per- and polyfluoroalkyl substances tend to increase with the length of the fluorinated chain.[5] For comparison, the shorter chain Methyl perfluorohexanoate (C₇H₃F₁₁O₂) has a boiling point of 121 °C.[6][7] |

| Density | Expected to be higher than water | Perfluorinated compounds are known to have high densities due to the high atomic weight of fluorine. For instance, Methyl perfluorooctanoate has a density of 1.786 g/mL at 25 °C.[8] |

| Solubility | Insoluble in water; Soluble in fluorinated solvents and potentially some organic solvents | The long perfluorinated chain renders the molecule highly hydrophobic. Perfluorinated compounds generally exhibit limited solubility in common organic solvents but are soluble in fluorinated solvents. Shorter-chain analogs like Methyl perfluorohexanoate are sparingly soluble in chloroform, DMSO, and methanol.[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the inertness of the perfluoroalkyl chain and the reactivity of the ester functional group.

Thermal Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal stability to perfluorinated compounds.[9] Long-chain perfluorocarboxylic acids and their derivatives are generally resistant to thermal degradation.[10] Decomposition of perfluorinated compounds typically requires high temperatures, and the specific decomposition pathways and products can be complex. For perfluorocarboxylic acids, thermal decomposition is thought to initiate with the cleavage of the C-C bond adjacent to the carboxyl group.[11]

Hydrolysis

The ester linkage in this compound is the most probable site for chemical reaction, specifically hydrolysis. This reaction would yield perfluorohexadecanoic acid and methanol. The rate of hydrolysis for perfluorinated esters can be influenced by pH and the presence of catalysts. Generally, the electron-withdrawing nature of the perfluoroalkyl chain can make the carbonyl carbon more susceptible to nucleophilic attack. However, the steric hindrance from the long, rigid perfluorinated chain may also play a role in the reaction kinetics.

Caption: Simplified workflow of the hydrolysis of this compound.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published, a common method for the synthesis of perfluorinated esters is the esterification of the corresponding perfluorinated carboxylic acid.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

This process typically involves reacting perfluorohexadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product side, it is common to use an excess of methanol or to remove the water formed during the reaction. Purification of the final product would likely involve techniques such as distillation under reduced pressure or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet peak corresponding to the methyl protons (-OCH₃) would be expected. The chemical shift would be influenced by the electronegative oxygen and the distant perfluoroalkyl chain.

-

¹⁹F NMR: This is a powerful technique for characterizing perfluorinated compounds. A series of signals corresponding to the different CF₂ and CF₃ groups along the perfluoroalkyl chain would be observed. The chemical shifts and coupling patterns provide detailed information about the structure. The terminal -CF₃ group and the -CF₂- groups adjacent to the ester and at the end of the chain would have distinct chemical shifts.[11][12][13]

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the methoxy carbon, and the various carbons in the perfluoroalkyl chain would be present. The highly electronegative fluorine atoms would cause significant downfield shifts for the carbons in the perfluoroalkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1350 cm⁻¹.[14][15] A characteristic C=O stretching vibration for the ester group would also be present, typically around 1740-1760 cm⁻¹. The C-O stretching of the ester and the C-H stretching and bending of the methyl group would also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 828 might be observed, although it could be weak due to the high degree of fragmentation. Characteristic fragmentation patterns for perfluorinated compounds involve the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments. The fragmentation of the ester group would also contribute to the spectrum.[16]

-

Electrospray Ionization (ESI-MS): This technique is often used in conjunction with liquid chromatography (LC) for the analysis of PFAS.[17][18][19] For perfluorinated carboxylates, in-source fragmentation often leads to the loss of CO₂.[18][20]

Anticipated Mass Spectrometry Fragmentation Pathway:

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Analytical Methodologies

The analysis of long-chain perfluorinated compounds like this compound in various matrices requires sensitive and specific analytical techniques.

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate quantification. This is particularly important for PFAS analysis due to their ubiquitous nature in laboratory environments. Common steps include solid-phase extraction (SPE) for aqueous samples and solvent extraction for solid matrices.[21]

Instrumental Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative analysis of PFAS in environmental and biological samples.[17][19][22][23] It offers high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for ionic PFAS, GC-MS can be used for the analysis of volatile and semi-volatile PFAS, including some perfluorinated esters, often after derivatization.[16]

Typical Analytical Workflow:

Caption: A general workflow for the analysis of this compound.

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented, the unique properties of long-chain perfluorinated compounds suggest several areas of potential utility and research interest:

-

High-Performance Lubricants: The exceptional thermal and chemical stability of perfluorinated compounds makes them suitable for use as lubricants in extreme environments.

-

Dielectric Fluids: Their high dielectric strength and thermal stability are advantageous for applications in electronics and high-voltage equipment.

-

Surface Coatings: Perfluorinated compounds are renowned for their ability to create low-energy surfaces that are water- and oil-repellent.

-

Reference Standards: In analytical chemistry, pure, well-characterized compounds like this compound are essential as reference standards for the development and validation of analytical methods for PFAS.

-

Probes in Biological Systems: Due to their chemical inertness, fluorinated molecules can sometimes be used as probes to study biological systems without interfering with biological processes.

Safety and Handling

As with all perfluorinated compounds, appropriate safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, it is prudent to treat it as potentially hazardous. Long-chain perfluorinated compounds are known to be persistent and can bioaccumulate.[24]

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[25]

Conclusion

This compound is a high-molecular-weight perfluorinated ester with properties characteristic of its chemical class: high thermal and chemical stability, and hydrophobicity. While specific experimental data for this compound is limited in the public domain, its behavior can be largely inferred from the well-established trends of long-chain per- and polyfluoroalkyl substances. The continued interest in the environmental fate, potential applications, and biological effects of PFAS underscores the importance of a detailed understanding of individual compounds like this compound. Further research to determine its precise physicochemical properties and reactivity is warranted to fully characterize this compound and enable its use as a reliable standard and potential material in various advanced applications.

References

Sources

- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 165457-57-8 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. METHYL PERFLUOROHEXANOATE CAS#: 424-18-0 [m.chemicalbook.com]

- 7. exfluor.com [exfluor.com]

- 8. 165457-57-8|Methylperfluorohexadecanoate|BLD Pharm [bldpharm.com]

- 9. pops.int [pops.int]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. researchgate.net [researchgate.net]

- 12. Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate - PubMed [pubmed.ncbi.nlm.nih.gov]